2-Bromo-3'-chloropropiophenone
Description
Nomenclature and Chemical Systematics of Halogenated Propiophenones
Halogenated propiophenones are a class of aromatic ketones that feature a three-carbon chain (propanone) attached to a phenyl ring, with one or more halogen atoms substituted on the molecule. The nomenclature of these compounds follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC).
For 2-Bromo-3'-chloropropiophenone, the IUPAC name is 2-bromo-1-(3-chlorophenyl)propan-1-one. evitachem.comthermofisher.com This name precisely describes the molecular structure:
Propan-1-one: Indicates a three-carbon ketone.
1-(3-chlorophenyl): Specifies that the phenyl group is attached at the first carbon of the propanone chain and contains a chlorine atom at the meta (3') position.
2-bromo: Denotes a bromine atom on the second carbon of the propanone chain.
The term "propiophenone" itself is a common name for 1-phenylpropan-1-one. wikipedia.org The prime symbol (') in 3'-chloro indicates that the chlorine atom is on the phenyl ring, distinguishing it from positions on the propionyl chain. These compounds are systematically classified as aryl ketones. evitachem.com
Historical Context of α-Haloketone Synthesis and Applications
The study of α-haloketones dates back to the late 18th century. nih.gov Their synthesis and reactions have been a cornerstone of organic chemistry due to their high reactivity and versatility as building blocks for more complex molecules. nih.govmdpi.com The presence of two electrophilic centers—the α-carbon and the carbonyl carbon—makes them highly valuable in synthetic chemistry. mdpi.comresearchgate.net
Historically, the most common method for synthesizing α-haloketones has been the direct halogenation of a ketone with an electrophilic halogen source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of an acid or base catalyst. mdpi.comwikipedia.org This reaction proceeds through an enol or enolate intermediate. mdpi.com
Over the years, significant advancements have been made to develop greener and more efficient synthetic protocols. mdpi.com These include the use of milder halogenating agents and the development of catalytic and asymmetric methods to control stereochemistry. wikipedia.orgorganic-chemistry.org The applications of α-haloketones are extensive, particularly in the synthesis of a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocyclic compounds, many of which exhibit significant biological activity. nih.govmdpi.comwikipedia.org They are also key intermediates in the production of numerous pharmaceutical compounds. mdpi.comresearchgate.nettaylorandfrancis.com
Significance of this compound as a Versatile Chemical Intermediate
This compound serves as a crucial intermediate in the synthesis of various organic compounds, with notable applications in the pharmaceutical, agrochemical, and dyestuff industries. lookchem.commtchemtechindia.comthermofisher.comfishersci.ca
Its primary significance lies in its role as a key precursor in the synthesis of bupropion (B1668061), an antidepressant and smoking cessation aid. mtchemtechindia.comchemicalbook.com The synthesis of bupropion involves the reaction of this compound with tert-butylamine (B42293). Due to its importance in this pharmaceutical application, the compound is also recognized as a potential impurity in bupropion hydrochloride formulations. mtchemtechindia.com
Beyond its use in pharmaceutical manufacturing, this compound is utilized in the production of agrochemicals and synthetic dyes. lookchem.combm-chemistry.com.pl Its bifunctional nature allows it to participate in a variety of chemical reactions, making it a versatile building block for creating new molecules with desired therapeutic or industrial properties. lookchem.commdpi.com
Overview of Research Trajectories for this compound
Current research involving this compound is primarily focused on its role in pharmaceutical synthesis and its toxicological profile. Studies have investigated its mutagenic, clastogenic (causing chromosomal damage), and aneugenic (affecting chromosome number) properties. chemicalbook.com Research has shown that it can induce the production of reactive oxygen species (ROS) in cells, which may contribute to its genotoxic effects. evitachem.comchemicalbook.com
The development of more efficient and safer synthetic routes to produce this compound with high purity remains an area of interest. This includes optimizing reaction conditions to minimize the formation of by-products. evitachem.com Furthermore, as an impurity in bupropion, there is ongoing research to develop analytical methods for its detection and to control its levels in the final drug product to ensure patient safety. mtchemtechindia.com The compound's utility in synthesizing other novel heterocyclic compounds with potential biological activities continues to be explored by medicinal chemists. evitachem.commdpi.com
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈BrClO |
| Molecular Weight | 247.52 g/mol |
| Appearance | Colorless to pale yellow liquid/oil |
| Boiling Point | 295 °C at 760 mmHg |
| Density | 1.518 - 1.532 g/cm³ |
| Flash Point | 132.2 °C |
| IUPAC Name | 2-bromo-1-(3-chlorophenyl)propan-1-one |
| CAS Number | 34911-51-8 |
| Solubility | Soluble in acetonitrile (B52724), chloroform (B151607), dichloromethane (B109758), and ethyl acetate (B1210297) |
Data sourced from multiple references. evitachem.comlookchem.comfishersci.ca
Synthesis of this compound
| Method | Reagents | Solvent | Key Conditions |
| Bromination | 3'-Chloropropiophenone (B116997), Bromine | Acetic Acid or Dichloromethane | Controlled temperature (e.g., 0-5°C) to minimize side reactions. evitachem.com |
| Bromination | 3'-Chloropropiophenone, N-Bromosuccinimide (NBS) | Acetic Acid | Often used as an alternative to liquid bromine. |
This table summarizes common synthetic approaches. evitachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(3-chlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNMQTRHMBQQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956382 | |
| Record name | 2-Bromo-1-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34911-51-8 | |
| Record name | 2-Bromo-1-(3-chlorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34911-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromo-3-chloropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034911518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3'-chloropropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.514 | |
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| Record name | .ALPHA.-BROMO-3-CHLOROPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OP1CI6QQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for 2 Bromo 3 Chloropropiophenone
α-Bromination of 3'-Chloropropiophenone (B116997): Classical Approaches
The direct bromination of 3'-chloropropiophenone at the α-position is a well-established method for synthesizing 2-bromo-3'-chloropropiophenone. This electrophilic substitution reaction is typically acid-catalyzed, proceeding through an enol or enolate intermediate. masterorganicchemistry.com
Molecular Bromine (Br₂) Mediated Bromination
The use of molecular bromine is a common and effective method for the α-bromination of ketones like 3'-chloropropiophenone. evitachem.comresearchgate.net
The reaction is often carried out at controlled temperatures, ranging from 0–5°C to room temperature, to manage the exothermic nature of the bromination and to minimize side reactions. A stoichiometric ratio of 3'-chloropropiophenone to bromine is crucial for optimal results. A slight excess of bromine (e.g., a 1:1.05 or 1:1.1 molar ratio) is often used to ensure the complete conversion of the starting material. However, a significant excess of bromine can lead to undesirable side reactions. researchgate.net
Table 1: Stoichiometric Ratios in Bromination Reactions
| Reactant | Stoichiometric Ratio (to 3'-chloropropiophenone) | Purpose | Reference |
| Bromine (Br₂) | 1.05 - 1.1 equivalents | Ensures complete conversion |
The choice of solvent plays a significant role in the α-bromination of 3'-chloropropiophenone, influencing reaction rates and product distribution. evitachem.comsciencemadness.org
Acetic Acid: Glacial acetic acid is a frequently used solvent for the bromination of propiophenones. google.com It can act as both a solvent and a catalyst, as the hydrobromic acid (HBr) generated during the reaction remains in solution, catalyzing further reaction. sciencemadness.org This can help to avoid the runaway reactions that can occur due to the autocatalytic nature of the bromination. sciencemadness.org
Dichloromethane (B109758) (DCM): Dichloromethane is another common solvent for this reaction. evitachem.comresearchgate.netrsc.org It is relatively inert and allows for easy workup. mdma.ch However, in dichloromethane, the HBr gas evolved can be a safety concern, and the reaction may require a catalyst to proceed at a controlled rate. sciencemadness.org
Other solvents that have been used for the bromination of ketones include chloroform (B151607), carbon tetrachloride, and ethers. mdma.ch
Lewis acids are often employed as catalysts to facilitate the α-bromination of ketones. sciencemadness.org Catalysts like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) can enhance the rate and selectivity of the reaction. sciencemadness.org The Lewis acid coordinates with the carbonyl oxygen, increasing the acidity of the α-protons and promoting the formation of the enol intermediate, which then reacts with bromine. stackexchange.com Even a small amount of catalyst, such as 1 mol%, can be sufficient to initiate the reaction and prevent a dangerous, uncontrolled runaway reaction, particularly on a larger scale. sciencemadness.org
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors to consider include:
Temperature: Lower temperatures (0–5°C) are generally preferred to minimize the formation of byproducts.
Reaction Time: The reaction time can vary depending on the specific conditions, but it is often monitored by techniques like thin-layer chromatography (TLC) to determine completion.
Quenching: After the reaction is complete, quenching with a mild base, such as a saturated potassium carbonate (K₂CO₃) solution, is often performed to neutralize the hydrobromic acid byproduct.
Flow chemistry has also been explored as a method to optimize this reaction, offering better control over reaction parameters and improved safety. rsc.org
Table 2: Optimization Parameters for α-Bromination
| Parameter | Optimized Condition | Purpose | Reference |
| Temperature | 0–5°C | Minimize side reactions | |
| Bromine Stoichiometry | 1.05 - 1.1 equivalents | Ensure complete conversion | |
| Quenching Agent | Saturated K₂CO₃ solution | Neutralize HBr |
Several side reactions can occur during the α-bromination of 3'-chloropropiophenone, leading to impurities and reduced yields. The primary side reactions are di-bromination and over-halogenation.
Di-bromination: This occurs when a second bromine atom is introduced at the α-position. This is more likely to happen with an excess of bromine or at higher temperatures. researchgate.net Careful control of the stoichiometry of bromine is the most effective way to minimize this side reaction.
Over-halogenation: This can involve bromination at other positions on the molecule, such as the aromatic ring. The use of a Lewis acid catalyst can sometimes promote aromatic substitution. stackexchange.com
Controlling the reaction temperature and the amount of brominating agent are key to preventing these unwanted side reactions.
Optimization of Reaction Parameters for Yield and Purity
N-Bromosuccinimide (NBS) Mediated Bromination
N-Bromosuccinimide (NBS) is a widely used and efficient brominating agent for the synthesis of this compound, which is a key intermediate in the production of pharmaceuticals such as bupropion (B1668061). bg.ac.rsevitachem.comresearchgate.net This method is often preferred over using hazardous liquid bromine due to the easier handling of solid NBS and improved reaction control. bg.ac.rsresearchgate.net In a typical process, 3'-chloropropiophenone is reacted with NBS, often in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) or a radical initiator. bg.ac.rs
The bromination of ketones at the α-position using NBS can proceed through a free-radical chain mechanism, particularly when initiated by light or a chemical radical initiator like dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN). mychemblog.comchadsprep.com The accepted mechanism involves several key steps:
Initiation: The reaction begins with the homolytic cleavage of the N-Br bond in NBS or, more commonly, the homolysis of a radical initiator to produce initial radicals. mychemblog.comnumberanalytics.com These radicals can then react with trace amounts of HBr or the substrate itself to generate a bromine radical (Br•). mychemblog.com
Propagation: A bromine radical abstracts a hydrogen atom from the α-carbon of the 3'-chloropropiophenone. This forms a resonance-stabilized enol radical and a molecule of hydrogen bromide (HBr). chemistrysteps.com The HBr can then react with NBS to generate a low, steady concentration of molecular bromine (Br₂). chemistrysteps.commasterorganicchemistry.com This newly formed Br₂ molecule is then attacked by the enol radical, which regenerates the bromine radical needed to continue the chain reaction. mychemblog.commasterorganicchemistry.com
Termination: The reaction concludes when radicals are consumed through recombination or other termination steps. numberanalytics.com
A patent for a related synthesis describes reacting m-chloroacetophenone with NBS and benzoyl peroxide (a radical initiator) in refluxing acetic acid, illustrating the application of this initiation method. google.com
The choice of solvent is critical in the NBS-mediated bromination of 3'-chloropropiophenone, significantly impacting reaction time and yield. Research has shown that acetonitrile (B52724) is a highly effective solvent for this transformation. bg.ac.rs It allows for a homogeneous reaction mixture, facilitating an efficient reaction that can reach completion with high conversion to the desired product. bg.ac.rs
In contrast, the use of nonpolar solvents such as chloroform or toluene (B28343), or other polar solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and water, results in substantially lower product formation. bg.ac.rs The polarity of the solvent can also play a role in the regioselectivity of NBS brominations in other systems. manac-inc.co.jp However, for the α-bromination of 3'-chloropropiophenone, the primary considerations are reaction efficiency and yield. bg.ac.rs
Table 1: Effect of Solvent on NBS Bromination of 3'-chloropropiophenone Data sourced from a study on the synthesis of a bupropion intermediate. bg.ac.rs
| Solvent | Product Formation (%) | Reaction Time (h) |
|---|---|---|
| Acetonitrile | >99 | 2 |
| Chloroform | <90 | 2 |
| Toluene | <90 | 2 |
| Tetrahydrofuran (THF) | <90 | 2 |
| Dimethylformamide (DMF) | <90 | 2 |
| Water | <90 | 2 |
Radical Initiation Mechanisms in NBS Reactions
Alternative Brominating Agents and Reagent Systems
While NBS is a common choice, several other reagents can accomplish the α-bromination of 3'-chloropropiophenone or similar ketones.
Molecular Bromine (Br₂) : The direct use of liquid bromine, often in a solvent like acetic acid, is a conventional method that can provide high yields (72-80%). However, the significant safety risks associated with handling highly toxic and corrosive liquid bromine make other options more attractive.
Sodium Bromide/Hydrogen Peroxide (NaBr/H₂O₂) : This system offers a safer alternative by generating bromine in situ. The reaction is typically performed in a biphasic solvent system and reduces the hazards associated with volatile bromine emissions. researchgate.net
Pyridinium (B92312) Hydrobromide Perbromide (PHP) : This solid reagent is a milder and safer source of electrophilic bromine compared to Br₂ and is an effective alternative for the alpha-bromination of ketones. commonorganicchemistry.com
Polymer-bound Pyridinium Tribromide : This solid-supported reagent is particularly advantageous for use in continuous flow systems, as it can be packed into a reactor bed, simplifying product purification. rsc.org
Other Systems : Additional reagents used for the α-bromination of ketones include tetrabutylammonium (B224687) tribromide and various bromine-amine complexes like 1,4-diazabicyclo octane-bromine (DABCO-bromine). researchgate.netnih.gov
Advanced Synthetic Strategies for this compound
Modern synthetic chemistry increasingly employs advanced strategies to improve the safety, efficiency, and scalability of chemical processes.
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a traditional batch-wise fashion, has been successfully applied to the synthesis of this compound. sailife.com This approach offers superior control over reaction parameters such as temperature and residence time, leading to enhanced safety, higher yields, and improved scalability. sailife.com For the α-bromination of 3'-chloropropiophenone, a flow process using molecular bromine in acetic acid demonstrated that a residence time of 5–10 minutes at a temperature of 50–60°C could be optimal. Another successful flow synthesis utilized a packed-bed reactor filled with polymer-bound pyridinium tribromide, which was heated to 60°C with a residence time of 25 minutes, affording the product in 81% isolated yield. rsc.org
The design of the reactor is a critical component of a flow chemistry setup. For the synthesis of this compound and related transformations, various configurations are employed.
Coiled Tubular Reactors : This is one of the most common designs in flow chemistry. rsc.org The reactor typically consists of tubing made from chemically inert materials like perfluoroalkoxy (PFA) or metal alloys (e.g., Hastelloy) coiled around a central core. sailife.comvapourtec.com This design ensures a narrow residence time distribution and provides excellent heat transfer, which is crucial for maintaining precise temperature control. rsc.orgvapourtec.com
Packed-Bed Reactors : In this configuration, a column is filled with a solid material through which the reaction stream flows. This design is ideal for using solid-supported reagents or catalysts, such as the polymer-bound pyridinium tribromide used for the bromination of 3'-chloropropiophenone. rsc.org This simplifies the process by retaining the reagent within the reactor, allowing for a clean product stream to exit. rsc.org
Static Mixer and Agitated Cell Reactors : For reactions involving multiple phases or requiring efficient mixing, static mixer reactors or agitated cell reactors (ACRs) can be employed to ensure the homogeneity of the reaction mixture. sailife.comsailife.com
Residence Time Optimization and Process Control
In continuous flow systems, residence time is a critical parameter that dictates reaction completion and selectivity. For the bromination of 3'-chloropropiophenone, studies have shown that an optimized residence time is crucial for maximizing the yield of the desired product while minimizing the formation of impurities like di-brominated species.
A notable study demonstrated a flow system where 3'-chloropropiophenone and bromine (Br₂) in dichloromethane (DCM) were reacted at 44°C with a residence time of 10 minutes. rsc.org Further optimization efforts have explored a range of residence times, with one set of experiments indicating that at 60°C, a 30-minute residence time can achieve a 92% yield. researchgate.net At a higher temperature of 80°C, the optimal residence time was also found to be 30 minutes, resulting in a 75% isolated yield. researchgate.net Generally, for flow chemistry applications in this synthesis, residence times between 5 and 10 minutes at temperatures of 50–60°C are considered effective.
Table 1: Impact of Residence Time and Temperature on Yield
| Temperature (°C) | Residence Time (min) | Isolated Yield (%) |
|---|---|---|
| 44 | 10 | 84-96 rsc.org |
| 60 | 30 | 92 researchgate.net |
In-line Quenching Techniques for Reaction Termination
To prevent over-bromination and the formation of undesired by-products, immediate termination of the reaction after the optimal residence time is essential. Continuous flow setups facilitate this through the use of in-line quenching. This technique involves introducing a quenching agent directly into the reaction stream as it exits the reactor.
Common quenching agents include aqueous solutions of sodium thiosulfate (B1220275) or potassium carbonate. For instance, the in-line addition of a 50% saturated potassium carbonate (K₂CO₃) solution effectively neutralizes residual hydrobromic acid (HBr) and halts the reaction, ensuring the desired product is preserved. This immediate quenching is a significant advantage over batch processes, where the time lag before quenching can lead to reduced product purity.
Process Analytical Technology (PAT) for Real-time Monitoring
Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time. mt.combruker.comadragos-pharma.com The goal of PAT is to ensure final product quality is built into the process from the start. agcbio.com
In the synthesis of this compound, PAT tools like inline Fourier-transform infrared spectroscopy (FTIR) are invaluable for real-time monitoring. mt.com By integrating an FTIR probe into the flow reactor, chemists can continuously track the concentration of reactants and products. This allows for precise control over the reaction, ensuring it proceeds to completion without the formation of significant impurities. This real-time data enables immediate adjustments to process parameters like temperature or flow rate to maintain optimal conditions. americanpharmaceuticalreview.com
Green Chemistry Principles in this compound Production
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the safety of the manufacturing process.
Solvent-Free or Environmentally Benign Solvent Systems
Traditional synthesis methods for α-bromoketones often utilize halogenated solvents like dichloromethane or solvents such as acetic acid. evitachem.com While effective, these solvents can pose environmental and health risks. Green chemistry encourages the use of more environmentally benign solvent systems or, ideally, solvent-free conditions.
Research into the α-bromination of aromatic ketones has explored various greener alternatives. mdpi.com One approach involves using N-bromosuccinimide (NBS) under microwave irradiation in the absence of a solvent, which offers extremely short reaction times. mdpi.com Another strategy employs a phase-vanishing method where the substrate and the acidic by-product (HBr) are kept in separate phases, simplifying purification and minimizing product decomposition. mdpi.com While not yet standard for industrial production of this compound, these methods highlight a commitment to reducing solvent use. In some flow chemistry applications, greener solvents like ethyl acetate (B1210297) and cyrene have been successfully utilized. rsc.org
Atom Economy and Waste Minimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. jocpr.com The α-bromination of 3'-chloropropiophenone with molecular bromine (Br₂) exhibits good atom economy, as the primary by-product is hydrobromic acid (HBr).
Catalytic Approaches for Enhanced Efficiency
Catalytic methods can significantly enhance the efficiency and selectivity of the bromination reaction. In the synthesis of this compound, Lewis acid catalysts like aluminum chloride (AlCl₃) have been traditionally used to facilitate the reaction, particularly in Friedel-Crafts type acylation steps to produce the precursor, 3'-chloropropiophenone. quickcompany.in
For the bromination step itself, while often performed with a stoichiometric amount of bromine, catalytic approaches are being explored. One method involves the use of a catalytic amount of aluminum chloride with bromine in a suitable solvent like ethylene (B1197577) dichloride. quickcompany.in More advanced and greener methods include the use of polymer-supported pyridinium tribromide as a solid-phase reagent, which simplifies product isolation and reduces waste. rsc.org This approach allows the reaction to proceed under flow conditions, combining the benefits of catalysis with continuous processing. rsc.org
Table 2: Comparison of Brominating Agents
| Brominating Agent | Solvent | Conditions | Yield (%) | Atom Economy |
|---|---|---|---|---|
| Bromine (Br₂) | Dichloromethane | Ambient temperature, 40 min | 87 researchgate.net | High |
| N-Bromosuccinimide (NBS) | Acetic Acid | Reflux, 3-6 hours | 85-87 | Lower |
Mechanistic Investigations of Bromination Pathways.
The synthesis of this compound is typically achieved through the α-bromination of 3'-chloropropiophenone. evitachem.com This transformation can proceed through different mechanistic pathways, primarily electrophilic or radical routes, depending on the chosen reagents and reaction conditions. Understanding these mechanisms is crucial for controlling selectivity and minimizing side reactions, such as di-bromination.
Electrophilic Substitution Mechanisms.
The most common pathway for the α-bromination of ketones like 3'-chloropropiophenone is an acid-catalyzed electrophilic substitution. libretexts.orgopenstax.org This mechanism involves the conversion of the ketone into its more reactive enol tautomer, which then acts as a nucleophile. libretexts.orgmasterorganicchemistry.com
Studies on the bromination of various ketones have confirmed that the reaction rate is often independent of the halogen concentration, supporting the assertion that enol formation is the rate-limiting step. openstax.org The reaction of 3'-chloropropiophenone with bromine in a solvent like acetic acid or dichloromethane is a typical example of this electrophilic pathway. evitachem.com
Radical Mechanisms.
Alternatively, the α-bromination can proceed via a free radical mechanism, particularly when N-bromosuccinimide (NBS) is used in the presence of a radical initiator (e.g., AIBN) or under photochemical conditions (light). transformationtutoring.com This pathway involves a chain reaction consisting of initiation, propagation, and termination steps. transformationtutoring.com
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a different initiator, generating a bromine radical (Br•). transformationtutoring.com
Propagation: The bromine radical abstracts an α-hydrogen from the propiophenone (B1677668) backbone, forming a resonance-stabilized enol radical and hydrogen bromide (HBr). This enol radical then reacts with a molecule of Br₂ (which can be formed from the reaction of HBr with NBS) to yield the α-bromo ketone and a new bromine radical, which continues the chain. transformationtutoring.comlookchem.com
Termination: The reaction ceases when radicals combine with each other. transformationtutoring.com
Radical bromination can be highly selective. masterorganicchemistry.com For instance, irradiation of α-bromopropiophenones with NBS can lead to further bromination at the β-position, suggesting a mechanism involving photo-induced C-Br bond cleavage, elimination of HBr to form an α,β-unsaturated ketone intermediate, and subsequent addition of Br₂. lookchem.com
Transition State Analysis and Reaction Energetics.
The energetics and transition state of the bromination reaction are key to its selectivity and rate. In the electrophilic pathway, the rate-determining step is the formation of the enol or enolate. cdnsciencepub.commcmaster.ca The transition state for this process is described as "enolate-like," with a significant development of negative charge on the carbon atom. cdnsciencepub.com The presence of electron-withdrawing groups, like the bromine substituent in an α-bromo ketone, can influence the stability of this transition state. cdnsciencepub.com
According to the Hammond Postulate, the structure of the transition state resembles the species (reactant or product) to which it is closer in energy. The hydrogen abstraction step in radical bromination is typically endothermic, meaning the transition state is "late" and resembles the products (the alkyl radical and HBr). masterorganicchemistry.com This late transition state means that the stability differences between potential primary, secondary, or tertiary radicals are more fully expressed in the transition state energies, leading to high selectivity. masterorganicchemistry.com In contrast, the analogous step in chlorination is exothermic, leading to an "early" transition state that resembles the reactants and results in lower selectivity. masterorganicchemistry.com
Activation parameters for the enolization of bromoacetones show that bromine substituents increase the activation entropy, likely by reducing the need for solvent organization around the developing charge in the enolate-like transition state. cdnsciencepub.com
Purification and Characterization of Synthetic this compound.
Following the synthesis of this compound, the crude product contains unreacted starting materials, the brominating agent, and potential by-products like di-brominated species. researchgate.net Therefore, robust purification methods are essential to isolate the compound with the high purity required for its use as a pharmaceutical intermediate. researchgate.net
Chromatographic Techniques for Purification (e.g., Column Chromatography, Flash Chromatography).
Chromatography is a primary method for purifying α-bromoketones. nih.govscirp.org
Column Chromatography: This technique is widely used for the separation of this compound from impurities. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) is passed through the column. nih.gov The separation is based on the differential partitioning of the components between the two phases. For α-bromoketones, common eluents include mixtures of non-polar and slightly polar solvents, such as dichloromethane/petroleum ether or chloroform/hexane. nih.govscirp.org The progress of the separation is often monitored by thin-layer chromatography (TLC).
Flash Chromatography: This is a faster version of column chromatography that uses pressure to force the solvent through the column, leading to quicker and more efficient separations. scirp.orgacs.org It is suitable for purifying α-bromoketones, and pure product can be obtained with high yield. scirp.org
The table below summarizes typical conditions used for the chromatographic purification of related α-bromoketones.
| Compound Type | Chromatography Method | Stationary Phase | Eluent System | Reference |
|---|---|---|---|---|
| α-Bromoacetophenone | Flash Short Column Chromatography | Silica Gel | Chloroform:Hexane (1:1) | scirp.org |
| α-Bromoketones (Nitrothiophene series) | Column Chromatography | Silica Gel | Dichloromethane | nih.gov |
| α-Bromoketones (Nitrobenzene series) | Column Chromatography | Silica Gel | Dichloromethane/Petroleum Ether (9/1) | nih.gov |
| General α-Bromoketones | Column Chromatography | Silica Gel | Not Specified |
Recrystallization and Other Solid-State Purification Methods.
Recrystallization is an effective method for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the desired compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities are either very soluble or insoluble at all temperatures. nih.gov
For α-bromoketones, recrystallization can be performed after initial purification by other means or directly on the crude solid product. nih.gov The process involves dissolving the crude this compound in a minimum amount of a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent. Cyclohexane has been successfully used for the recrystallization of related α-bromoketones. nih.gov After crystallization, the pure crystals are collected by filtration.
The table below details research findings on different bromination methods for 3'-chloropropiophenone, which produce the target compound that subsequently requires purification.
| Brominating Reagent | Solvent | Conditions | Isolated Yield | Key Observation | Reference |
|---|---|---|---|---|---|
| Molecular Bromine (Br₂) | Dichloromethane | Ambient Temperature, 40 min | 87% | Favorable method; downstream processing only requires quenching and extraction. | researchgate.net |
| Molecular Bromine (Br₂) | Dichloromethane | Reflux, prolonged time | Not specified | Resulted in unwanted, hard-to-remove dibromination by-product. | researchgate.net |
| N-Bromosuccinimide (NBS) | Not specified | Not specified | Not specified | Mentioned as a common brominating agent. | researchgate.net |
| N-Bromosuccinimide (NBS) / p-TSA | Acetonitrile (low volume) | 60-65 °C, 2h | Good | Efficient, avoids hazardous liquid bromine. | bg.ac.rs |
| Molecular Bromine (Br₂) | Acetic Acid | 0-5 °C | 72-80% | Yields high purity product (>99% by HPLC) but has safety risks. |
Purity Assessment by Advanced Analytical Techniques (e.g., HPLC, GC)
The determination of purity for this compound, a key intermediate in pharmaceutical synthesis, relies on sophisticated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable techniques employed for this purpose, ensuring the compound meets the high-purity standards required for its use, particularly as it is a known impurity in bupropion formulations. researchgate.net The United States Pharmacopeia (USP) recommends that the level of this compound should not exceed 0.1% in bupropion. researchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly with UV detection, stands as a primary method for the purity analysis of this compound. It is a stability-indicating method capable of separating the main compound from its impurities and potential degradation products. Reverse-phase HPLC using a C18 column with an acetonitrile/water gradient is a common approach. Research has demonstrated that synthetic routes can yield this compound with an HPLC purity of over 99%.
A detailed HPLC method for the analysis of this compound is provided in a Certificate of Analysis for a reference standard. lgcstandards.com The parameters for this method are outlined in the table below.
Interactive Data Table: HPLC Method for this compound Purity Assessment
| Parameter | Value |
| Column | LUNA Phenyl Hexyl, 5 µm, 150 x 4.6 mm |
| Column Temperature | 40 °C |
| Detector | DAD, 255 nm |
| Injector | Auto, 2 µl; 0.05 mg/ml in Acetonitrile |
| Flow Rate | 1.0 ml/min |
| Mobile Phase A | Water + 0.1% H₃PO₄ |
| Mobile Phase B | Acetonitrile + 0.1% H₃PO₄ |
| Gradient Program | 0 min: 50% B 15 min: 80% B 20 min: 80% B 22 min: 50% B 27 min: 50% B |
This method utilizes a Diode-Array Detector (DAD) for the quantification of this compound and any impurities at a wavelength of 255 nm. The gradient elution, starting with a 50:50 mixture of mobile phases A and B and gradually increasing the proportion of the organic phase (acetonitrile), allows for the effective separation of compounds with varying polarities.
Gas Chromatography (GC)
Gas Chromatography, often coupled with a Mass Spectrometer (GC-MS), is another standard and powerful technique for the identification and purity assessment of this compound. Commercial suppliers often specify a purity of ≥ 98% as determined by GC. chemimpex.compinpools.com Identification by GC is typically based on the retention time of the major peak in the chromatogram when compared to a reference standard. pinpools.com
While detailed, validated GC methods specifically for this compound are not as readily available in the public domain as HPLC methods, a general approach can be described. A typical GC-MS analysis would involve the following:
Interactive Data Table: General Parameters for GC-MS Analysis of this compound
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., HP-5MS or equivalent) |
| Injection Mode | Splitless |
| Injector Temperature | 250-280 °C |
| Carrier Gas | Helium |
| Oven Temperature Program | A temperature gradient, e.g., starting at a lower temperature and ramping up to a higher temperature to ensure separation of volatile impurities and the main analyte. |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI) |
The mass spectrometer detector allows for the identification of this compound and its impurities based on their mass spectra, providing a high degree of certainty in the analysis.
In addition to chromatographic techniques, Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to confirm the structure of the compound. lgcstandards.com
Chemical Reactivity and Transformation of 2 Bromo 3 Chloropropiophenone
Nucleophilic Substitution Reactions
The most significant aspect of 2-Bromo-3'-chloropropiophenone's chemical profile is its reactivity towards nucleophiles. The carbon atom bonded to the bromine is electrophilic, readily undergoing attack by nucleophiles in classic S_N2 (bimolecular nucleophilic substitution) reactions. vulcanchem.com This displaces the bromide ion, which is an effective leaving group, allowing for the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is fundamental to its role as a building block in the synthesis of more complex molecules. alibaba.com
The reaction of this compound with amines is a cornerstone of its application in the pharmaceutical industry, most notably in the synthesis of bupropion (B1668061). google.com Bupropion, an antidepressant and smoking cessation aid, is synthesized via the amination of this compound with tert-butylamine (B42293). google.combg.ac.rsacs.org In this reaction, the nitrogen atom of the amine acts as the nucleophile, attacking the α-carbon and displacing the bromine atom to form 2-(tert-butylamino)-3'-chloropropiophenone, the free base of bupropion. rsc.org The reaction is typically followed by treatment with hydrochloric acid to yield the final bupropion hydrochloride salt. bg.ac.rsacs.org
The efficiency and outcome of the amination reaction are highly dependent on the chosen reaction conditions, which influence both the rate (kinetics) and the purity of the product (selectivity).
Reaction Conditions: The synthesis is often carried out by reacting this compound with tert-butylamine in a suitable solvent. google.combg.ac.rs Studies have explored various solvent systems and temperature profiles to optimize the yield and minimize byproducts. For instance, one process involves reacting the intermediate with tert-butylamine in a mixture of N-methyl-2-pyrrolidinone (NMP) and toluene (B28343) at temperatures between 55-60°C. bg.ac.rs Another approach utilizes acetonitrile (B52724) as the solvent. rsc.org A one-pot synthesis method describes the initial bromination of 3'-chloropropiophenone (B116997) in dichloromethane (B109758), followed by removal of the solvent and subsequent amination by adding tert-butylamine and N-methylpyrrolidinone, with the reaction mixture being briefly warmed. acs.org
The table below summarizes findings from various synthetic approaches to bupropion, highlighting the conditions for the amination of this compound or its in-situ generation.
| Reactants | Solvent | Temperature | Time | Overall Yield | Reference |
|---|---|---|---|---|---|
| m-chloropropiophenone, Bromine, t-Butylamine | Dichloromethane (for bromination), then solvent removal; Toluene/Water (for amination/extraction) | 50-100°C (bromination), Reflux (amination) | 2-6 hours (bromination), 2-6 hours (amination) | 70-80% | google.com |
| m-chloropropiophenone, NBS/p-TSA, t-Butylamine | N-methyl-2-pyrrolidinone (NMP)/Toluene (1:5 v/v) | 55-60°C | Not specified | 75% | bg.ac.rs |
| m-chloropropiophenone, Bromine, t-Butylamine | Dichloromethane (for bromination), then N-methylpyrrolidinone (for amination) | Briefly warmed | < 2 hours | 75-85% | acs.org |
| 3′-chloropropiophenone, Molecular bromine, tert-butylamine | Dichloromethane (bromination), Acetonitrile (amination) | Ambient | 40 min (bromination) | 87% (for bromoketone intermediate) | rsc.org |
The structure of this compound features a stereocenter at the α-carbon, the same carbon that bears the bromine atom. As it is typically synthesized from achiral precursors without the use of chiral catalysts, the compound exists as a racemic mixture, containing equal amounts of both the (R) and (S) enantiomers. nih.gov
The subsequent nucleophilic substitution reaction with an achiral amine, such as tert-butylamine, does not alter this racemic nature. The reaction proceeds via an S_N2 mechanism, which typically involves an inversion of stereochemistry at the reaction center. However, since the starting material is a 1:1 mixture of enantiomers, the product, bupropion, is also formed as a racemic mixture. acs.org The resulting product, (±)-2-(tert-butylamino)-3'-chloropropiophenone, contains both (R)-bupropion and (S)-bupropion in equal measure.
In addition to amines, alcohols and their corresponding conjugate bases, alkoxides, can serve as effective nucleophiles in reactions with this compound. The reaction of an α-halo ketone with an alkoxide is a classic method for forming α-alkoxy ketones. vulcanchem.com This transformation is known as the Williamson ether synthesis. masterorganicchemistry.com
In this reaction, an alkoxide ion (RO⁻) attacks the electrophilic α-carbon of this compound, displacing the bromide ion and forming a new carbon-oxygen bond. The product is an α-alkoxy propiophenone (B1677668) derivative. The choice of solvent is often the conjugate acid of the alkoxide (the corresponding alcohol). masterorganicchemistry.com This reaction proceeds via an S_N2 mechanism. vulcanchem.commasterorganicchemistry.com
The reaction with alkoxides, as described above, directly leads to the formation of ethers (specifically, α-alkoxy ketones). vulcanchem.com
Ester formation can also be achieved through nucleophilic substitution. This involves using a carboxylate ion (RCOO⁻) as the nucleophile. The carboxylate attacks the α-carbon, displacing the bromide and forming an α-acyloxy ketone, which is a type of ester. This reaction follows the same S_N2 pathway as with other nucleophiles. The reactivity allows for the introduction of an ester functional group at the alpha position of the propiophenone backbone.
While intermolecular reactions are most common, if a suitable nucleophile is present within the same molecule as the α-bromo ketone moiety, an intramolecular cyclization can occur. masterorganicchemistry.com For this compound itself, this is not a typical reaction pathway. However, a structurally related derivative containing a tethered nucleophile, such as a hydroxyl or amino group, could undergo such a transformation.
For example, a hypothetical derivative of this compound with a hydroxyl group at a suitable position on the phenyl ring or on a substituent could undergo an intramolecular Williamson ether synthesis. masterorganicchemistry.com In such a case, the internally-positioned alkoxide would attack the α-carbon, displacing the bromine and forming a new heterocyclic ring system. The feasibility and outcome (ring size) of such a cyclization would depend on the length and flexibility of the tether connecting the nucleophile to the electrophilic center.
Reaction Kinetics and Selectivity
Formation of Ethers and Esters
Coupling Reactions and Cross-Coupling Methodologies
Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can theoretically occur at two positions: the highly reactive α-bromo ketone site and the more stable chloro-substituted aryl ring.
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for their efficiency and functional group tolerance. consensus.appnih.gov Methodologies such as the Suzuki-Miyaura (using organoboron reagents) and Negishi (using organozinc reagents) couplings are particularly prominent for creating new carbon-carbon bonds. consensus.appnobelprize.orgrsc.org
The general mechanism for these reactions involves a catalytic cycle of three main steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide. nobelprize.org
Transmetalation : An organic group is transferred from the organometallic reagent (e.g., organoboron or organozinc) to the palladium(II) center. nobelprize.org
Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. nobelprize.org
In the case of this compound, the carbon-bromine bond is significantly more reactive towards oxidative addition than the aromatic carbon-chlorine bond, especially with palladium catalysts. Therefore, palladium-catalyzed reactions would be expected to occur selectively at the α-position. While specific studies detailing the palladium-catalyzed cross-coupling of this compound are not extensively documented in the literature, the known reactivity of bromo-naphthalene scaffolds and other aryl bromides supports this anticipated reactivity. nih.govrsc.org The use of specialized bulky biarylmonophosphine ligands can enhance catalyst efficiency and is often required for coupling reactions involving less reactive halides or complex substrates. nih.govnih.gov
Copper-catalyzed or mediated reactions, such as the Ullmann condensation, are a classic and effective alternative for forming C-C, C-O, and C-N bonds, particularly with aryl halides. rsc.org These methods are often advantageous for coupling reactions involving aryl chlorides, which can be less reactive in palladium-catalyzed systems.
For this compound, copper catalysis could potentially facilitate coupling at the 3'-chloro position on the phenyl ring. Modern protocols often use ligands to accelerate the reaction and allow for milder conditions. rsc.org In some applications, copper serves as a co-catalyst in heterogeneous photocatalysis for the synthesis of α-haloketones from aromatic olefins, highlighting its role in the broader chemistry of this compound class. researchgate.net
The formation of new carbon-carbon bonds is a primary application of this compound's reactivity, extending beyond palladium and copper catalysis. The electrophilic nature of the α-carbon, due to the adjacent bromine and carbonyl groups, makes it susceptible to nucleophilic attack.
One key strategy involves the reaction with organometallic reagents. For instance, the phenylation of the precursor, 3'-chloropropiophenone, with diphenylzinc (B92339) in the presence of a chiral ligand is a known method for C-C bond formation. chemicalbook.com Similar transformations are plausible for this compound, likely proceeding via nucleophilic substitution at the α-position. The Negishi coupling, which utilizes organozinc reagents, is particularly effective for creating C(sp³)–C(sp²) bonds and is noted for its high reactivity compared to other cross-coupling methods. nih.govtaylorandfrancis.com
| Reaction Type | Catalyst/Reagent | Reactive Site | Potential Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium Complex / Base | α-C-Br | α-Aryl or α-Vinyl Propiophenone |
| Negishi Coupling | Palladium or Nickel Complex | α-C-Br | α-Alkyl, α-Aryl, or α-Vinyl Propiophenone |
| Ullmann Reaction | Copper | Aryl-Cl | Biaryl Propiophenone Derivative |
Copper-Mediated Coupling Reactions
Rearrangement Reactions of α-Haloketones
α-Haloketones are known to undergo characteristic rearrangement reactions under specific conditions, most notably the Favorskii rearrangement. wikipedia.org This reaction typically occurs in the presence of a base (like an alkoxide or hydroxide) and transforms an α-halo ketone into a carboxylic acid derivative, often with a skeletal rearrangement. wikipedia.org
The mechanism is generally understood to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org An enolizable α-hydrogen is abstracted by the base, followed by intramolecular nucleophilic attack to displace the halide. For this compound, the hydrogens on the methyl group (the α'-position) are acidic and available for enolate formation. However, the classic rearrangement involving ring contraction is primarily associated with cyclic α-halo ketones. wikipedia.org For acyclic ketones like this compound, the reaction would lead to a rearranged carboxylic acid ester or amide. The course of the reaction can be influenced by factors such as steric hindrance and temperature, which may favor simple nucleophilic substitution over rearrangement under certain conditions. researcher.lifersc.orgrsc.org
A different type of rearrangement, the photo-Favorskii reaction, can occur under photochemical conditions. wikipedia.org This process has been utilized in the synthesis of pharmaceuticals like Ibuprofen from an α-chloropropiophenone precursor, suggesting that this compound could potentially undergo a similar transformation under UV irradiation to yield a rearranged product. rsc.org
Redox Chemistry of this compound
The redox chemistry of this compound is dominated by the reduction of its ketone functional group. Oxidation reactions are less common but can lead to cleavage of the ketone to form carboxylic acids.
The most well-documented transformation of this compound is the reduction of its carbonyl group to a secondary alcohol. This reaction yields 2-bromo-1-(3-chlorophenyl)propan-1-ol, a class of compound known as a halohydrin.
Chemical reduction is readily achieved using common hydride reagents. A patent describes the use of sodium borohydride (B1222165) (NaBH₄) for this transformation. googleapis.comgoogle.com This reagent is a mild and selective reducing agent that efficiently reduces ketones without affecting the carbon-halogen bonds under standard conditions. rsc.org The reduction of the related 4'-bromo-3-chloropropiophenone (B1266078) using NaBH₄ in tetrahydrofuran (B95107) (THF) proceeds with high efficiency, yielding the corresponding alcohol.
Biocatalytic reductions offer a powerful alternative for achieving high stereoselectivity. While specific studies on this compound are limited, research on analogous α-haloacetophenones demonstrates the potential of this approach. The yeast strain Rhodotorula rubra has been shown to reduce various α-bromoacetophenones to the corresponding (R)-halohydrins with high yields and excellent enantiomeric excess (up to >99% ee). mdpi.com This method proceeds according to Prelog's rule and avoids dehalogenation. mdpi.com Similarly, the precursor 3'-chloropropiophenone can be reduced asymmetrically using biocatalysts to produce chiral alcohols that are valuable intermediates for pharmaceuticals. chemicalbook.comlookchem.com
| Substrate | Reagent/Catalyst | Conditions | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| This compound | Sodium Borohydride | Ethanol, Acetic Acid | 2-Bromo-1-(3-chlorophenyl)propan-1-ol | Not specified | google.com |
| 4'-Bromo-3-chloropropiophenone | Sodium Borohydride (NaBH₄) | Tetrahydrofuran (THF) | 1-(4-Bromophenyl)-3-chloropropan-1-ol | 83% | |
| Various α-Bromoacetophenones | Rhodotorula rubra KCh 82 | Growing culture | (R)-Halohydrins | High yield, up to >99% ee | mdpi.com |
| 3'-Chloropropiophenone | Potassium Borohydride | 95% Ethanol, 30-40°C | (R)-3-chlorophenylpropanol | 81% yield, 99% ee |
Oxidation Pathways
The oxidation of this compound, while not its most common transformation, can be achieved using strong oxidizing agents. A documented pathway involves the use of potassium permanganate (B83412) (KMnO₄) in the presence of sulfuric acid (H₂SO₄). This reaction targets the ketone functional group, leading to oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group.
The primary product of this oxidation is 3'-Chlorobenzoic acid. The reaction proceeds via the oxidation of the ketone, a process that can be challenging to control and often results in modest yields. For the oxidation of this compound to 3'-Chlorobenzoic acid, the reported yield is approximately 40%. This low efficiency is attributed to competing side reactions, which can include further oxidation or degradation of the aromatic ring under the harsh reaction conditions.
Table 1: Oxidation of this compound
| Reagents | Product | Yield | Limitations |
|---|
Mechanistic Studies of Key Transformation Pathways
Understanding the mechanisms by which this compound transforms is crucial for controlling reaction outcomes and optimizing synthetic protocols. As an α-haloketone, it possesses two primary electrophilic sites: the α-carbon and the carbonyl carbon, leading to complex reaction profiles that can be elucidated through various investigative methods. acs.org
Computational Chemistry for Reaction Pathway Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms of α-haloketones. nih.govacs.org Although specific studies on this compound are not widely published, extensive research on analogous compounds like α-bromoacetophenones provides significant insight. nih.govup.ac.za
DFT calculations are employed to model the potential energy surface of a reaction, allowing for the characterization of transition states (TS) and intermediates. acs.org For the reaction of an α-haloketone with a nucleophile, computational studies can distinguish between several possible pathways, including direct Sₙ2 substitution at the α-carbon, nucleophilic addition to the carbonyl group, and proton abstraction. nih.govacs.org
Research has shown that for some α-haloketones, a single transition state can lead to both substitution and addition products through a phenomenon known as reaction pathway bifurcation. nih.govacs.org The outcome is often dependent on the electronic nature of substituents on the aromatic ring. Electron-donating groups tend to favor direct substitution, while strongly electron-withdrawing groups favor carbonyl addition. nih.gov For this compound, the chlorine atom at the meta-position exerts a moderate electron-withdrawing effect, suggesting a complex interplay between these pathways could be expected.
Table 2: Theoretical Methods in Reaction Mechanism Studies
| Method | Application | Key Findings for α-Haloketones |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of transition state energies and reaction coordinates. nih.gov | Elucidation of competing substitution and addition pathways; identification of reaction bifurcation. nih.govacs.org |
Kinetic Isotope Effect Studies
The kinetic isotope effect (KIE) is a critical experimental tool for probing reaction mechanisms, particularly for identifying the rate-determining step. researchgate.net It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes, most commonly substituting hydrogen (H) with deuterium (B1214612) (D). truman.edu
For reactions involving this compound, a primary KIE would be expected if the cleavage of a C-H bond at the α-position is involved in the rate-determining step. acs.org This is highly relevant in base-catalyzed reactions or enolization processes, which are often the first step in substitutions or rearrangements. libretexts.org For instance, the acid-catalyzed bromination of acetone (B3395972) shows a significant KIE (kH/kD of 7), confirming that the rate-determining step is the tautomerization to the enol, which involves breaking a C-H bond. truman.edu A similar study on this compound, by deuterating the α-carbon, could definitively establish the mechanism of its enolization.
Secondary KIEs, where the isotopically substituted bond is not broken, can provide information about changes in hybridization at the reaction center. scite.ai For example, a change from sp³ to sp² hybridization at the α-carbon during the transition state of an Sₙ1 reaction would result in a small, normal secondary KIE.
Spectroscopic Monitoring of Reaction Progress
Real-time monitoring of chemical reactions is essential for understanding kinetics, identifying intermediates, and optimizing process parameters. Various spectroscopic techniques are employed for this purpose.
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for monitoring reaction progress by tracking the concentration of functional groups in real time. mt.comjasco-global.commdpi.com For reactions involving this compound, an attenuated total reflection (ATR) probe can be inserted directly into the reaction vessel. mdpi.com The disappearance of the reactant's carbonyl peak (around 1690-1710 cm⁻¹) and the appearance of product-specific peaks can be continuously monitored to generate kinetic profiles. mt.comacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining reaction conversion and identifying products and byproducts. While typically used for offline analysis of quenched aliquots, in-situ NMR experiments can also be performed. For the synthesis of this compound, the appearance of new resonance peaks corresponding to the brominated product can be tracked over time. rsc.org
Chromatographic Methods: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard for monitoring reaction progress. TLC provides a quick, qualitative assessment of the consumption of starting material and the formation of products. HPLC offers quantitative data, allowing for the precise determination of reactant, intermediate, and product concentrations over time, which is crucial for detailed kinetic analysis and purity assessment.
Table 3: Spectroscopic and Chromatographic Monitoring Techniques
| Technique | Type of Data | Application to this compound Reactions |
|---|---|---|
| In-situ FTIR | Real-time, quantitative | Tracking carbonyl group changes to determine reaction kinetics. mt.comjasco-global.com |
| ¹H NMR | Quantitative, structural | Monitoring disappearance of reactant signals and appearance of product signals. rsc.org |
| TLC | Qualitative | Rapid check for reaction completion by observing spot disappearance/appearance. |
Applications of 2 Bromo 3 Chloropropiophenone in Advanced Organic Synthesis
Pharmaceutical Intermediates and Drug Synthesis
2-Bromo-3'-chloropropiophenone is a significant building block in the creation of complex pharmaceutical molecules. chemimpex.com Its utility is most pronounced in the synthesis of antidepressants and other therapeutic agents. evitachem.com
Synthesis of Bupropion (B1668061) and its Derivatives
A primary application of this compound is as a key intermediate in the manufacturing of Bupropion, a widely used antidepressant and smoking cessation aid. mtchemtechindia.com Bupropion functions as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor. mtchemtechindia.com
The synthesis of Bupropion from this compound involves a critical amination step. The traditional synthesis of Bupropion hydrochloride begins with the bromination of m-chloropropiophenone to yield this compound. google.com This intermediate is then reacted with tert-butylamine (B42293), followed by treatment with hydrochloric acid to produce Bupropion hydrochloride. google.combg.ac.rs
Several methods have been developed to optimize this process for scalability and efficiency. One approach involves the direct bromination of m-chloropropiophenone with bromine, followed by amination with t-butylamine. google.com Variations include carrying out the bromination in the presence of a solvent like dichloromethane (B109758) or directly in an excess of t-butylamine, which acts as both a solvent and a reactant. google.comgoogle.com
To enhance the greenness and safety of the synthesis, alternative brominating agents such as N-bromosuccinimide (NBS) have been explored. acs.org Using NBS with a catalytic amount of p-toluenesulfonic acid (p-TSA) in a minimal amount of acetonitrile (B52724) or even under solvent-free conditions has proven effective. bg.ac.rs Flow chemistry has also been employed to improve the safety and efficiency of the synthesis, offering a more sustainable alternative to traditional batch processes. up.ac.za
Table 1: Comparison of Synthetic Methods for Bupropion Intermediate
| Method | Brominating Agent | Solvent/Conditions | Key Advantages |
|---|---|---|---|
| Traditional Batch | Bromine | Dichloromethane | Established method |
| Improved Batch | N-Bromosuccinimide (NBS)/p-TSA | Acetonitrile or solvent-free | Avoids hazardous liquid bromine, lower cost bg.ac.rs |
| Flow Chemistry | Polymer-bound Pyridinium (B92312) Tribromide | Greener co-solvent systems | Increased safety, reduced waste, improved energy efficiency up.ac.za |
As a key synthon, this compound provides the necessary electrophilic site for the introduction of the tert-butylamino group, which is essential for the pharmacological activity of Bupropion. The bromine atom at the alpha position makes the carbonyl carbon susceptible to nucleophilic attack by tert-butylamine. This reaction forms the core structure of Bupropion. google.com The presence of the chlorine atom on the phenyl ring is also a critical feature of the final drug molecule.
Reaction Pathways and Process Optimization
Precursor for Morpholine (B109124) Derivatives with Pharmacological Relevance
This compound and structurally similar compounds are utilized in the synthesis of various morpholine derivatives that exhibit a wide range of pharmacological activities. evitachem.comijprems.com Morpholine-containing compounds have been investigated for their potential as antidepressants, anti-inflammatory agents, and anticancer drugs. ijprems.comresearchgate.net The synthesis of these derivatives often involves the reaction of the α-bromo ketone with an appropriate amino alcohol, leading to the formation of the morpholine ring. For instance, 2-Aryl-3-alkyl-5-methyl-2-morpholinols, which have shown antidepressant activity, can be synthesized from starting materials like 2-bromo-1-(3-chlorophenyl)propan-1-one. evitachem.com
Synthesis of Other Heterocyclic Compounds with Potential Therapeutic Applications
The reactivity of this compound makes it a valuable precursor for a variety of heterocyclic compounds beyond morpholines. chemimpex.comevitachem.com These heterocyclic structures are often scaffolds for new therapeutic agents. chemimpex.com The ability of the compound to undergo various chemical transformations allows for the creation of complex molecular architectures essential for drug discovery. chemimpex.com For example, it can be used to synthesize substituted 1,2,4-triazole (B32235) derivatives, which are known to possess a range of biological activities. researchgate.net
Development of Analgesics and Anti-inflammatory Drugs
Research has indicated the utility of this compound as an intermediate in the synthesis of compounds with potential analgesic and anti-inflammatory properties. chemimpex.com The morpholine scaffold, which can be derived from this precursor, is known to be present in molecules with such activities. ijprems.com
Chemical Genetic Screening and Drug Discovery
This compound (BCP) is a significant intermediate in pharmaceutical development and chemical genetic screening. chemimpex.com Its primary role is as a precursor in the synthesis of various pharmacologically active compounds. lookchem.com
A notable application is in the manufacturing of bupropion, a second-generation antidepressant also used as a smoking cessation aid. indiamart.commtchemtechindia.comresearchgate.net BCP is a key starting material for creating the bupropion molecule. indiamart.comevitachem.com Beyond bupropion, this intermediate is used to synthesize other heterocyclic compounds with potential therapeutic value, such as 2-aryl-3-alkyl-5-methyl-2-morpholinols, which have shown antidepressant activity. evitachem.com
While it is a crucial building block, research has also focused on BCP as a process-related impurity in the final drug substance. researchgate.netnih.gov Studies have shown that BCP exhibits genotoxic properties, meaning it has the potential to damage genetic material. researchgate.netnih.gov This dual role highlights the importance of monitoring its levels during drug development.
Detailed research has been conducted to evaluate the genotoxicity of BCP. researchgate.netnih.gov Key findings from these studies are summarized below.
Table 1: Summary of Genotoxicity Findings for this compound
| Test | Method | Key Findings |
|---|---|---|
| Ames Test | Mutagenicity testing using Salmonella typhimurium strains (TA100 and TA1535) with S9 metabolic activation. | Increased mutant frequencies in a concentration-dependent manner, with up to a 145-fold induction over controls. indiamart.comnih.goveuropa.eu |
| In Vitro Micronucleus Assay | Clastogenicity and aneugenicity testing in cultured cells. | Resulted in a 3.3- to 5.1-fold increase in micronucleus frequency and a 7.4- to 9.9-fold increase in aneuploidies. indiamart.comnih.goveuropa.eu |
| Mechanism Investigation | Measurement of reactive oxygen species (ROS) in TK6 cells. | Treatment with BCP was found to induce ROS, suggesting its genotoxic activities are mediated by the generation of reactive metabolites. indiamart.comresearchgate.netnih.gov |
These findings underscore the need for strict control of BCP levels in pharmaceutical formulations. europa.eu The United States Pharmacopeia, for instance, specifies an acceptable level of not more than 0.1% of BCP in bupropion hydrochloride. indiamart.comresearchgate.net
Agrochemical Synthesis
The utility of this compound extends to the agrochemical industry, where it functions as an important intermediate for producing a range of agricultural chemicals. chemimpex.comlookchem.commtchemtechindia.comvarnilife.com Its reactivity is leveraged to build more complex molecules designed to protect crops and enhance agricultural output. lookchem.com
Pesticides and Herbicides
The compound plays a role as a key intermediate in the synthesis of various agrochemical products, including pesticides and herbicides. chemimpex.comlookchem.com Its chemical structure serves as a starting point for developing active ingredients that help protect crops from pests and unwanted vegetation. lookchem.com
Insecticides and Fungicides
As a precursor for pesticides, this compound is utilized in the development of specific pest control agents such as insecticides and fungicides. evitachem.com The synthesis of these compounds relies on the chemical scaffold provided by the intermediate to create molecules with targeted biological activity against insects and fungal pathogens.
Specialty Chemicals and Materials Science
In addition to its roles in the pharmaceutical and agrochemical sectors, this compound is also employed in the field of specialty chemicals and materials science. chemimpex.com
Dyestuff Industry Applications
The compound is used as an intermediate in the dyestuff industry for the production of synthetic dyes. lookchem.commtchemtechindia.combm-chemistry.com.plchemicalbook.com Its molecular framework can be chemically modified to create chromophores, the parts of a molecule responsible for its color. These synthetic dyes are then used in a variety of applications, including the coloring of textiles, plastics, and printing inks. lookchem.com
Formulation of Specialty Polymers and Resins
In materials science, this compound can be employed in the formulation of specialty polymers and resins. chemimpex.com Its incorporation into the polymer structure can enhance certain properties of the final material, such as improving thermal stability and strength. chemimpex.com
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound (BCP) |
| 2-Aryl-3-alkyl-5-methyl-2-morpholinols |
| Bupropion |
| Bupropion hydrochloride |
Catalysis and Ligand Design
Use as a Precursor for Novel Ligands
The reactivity of the α-bromo ketone group in this compound facilitates nucleophilic substitution reactions, enabling the construction of more complex molecular frameworks. This property is particularly exploited in the synthesis of heterocyclic compounds, which are a cornerstone of modern ligand design for both transition metal catalysis and biological applications.
Research has shown that this compound and its structural isomers are key intermediates in the synthesis of various heterocyclic systems, most notably morpholine and oxazaphosphinane derivatives. evitachem.comsioc-journal.cnresearchgate.net
Morpholine-Based Ligands: The compound is a crucial starting material for synthesizing 2-aryl-3-alkyl-5-methyl-2-morpholinols. evitachem.com These syntheses are typically achieved through the reaction of the α-bromo ketone with an appropriate aminoalcohol. sioc-journal.cn The resulting morpholinol structures, which incorporate the 3-chlorophenyl group from the precursor, have been investigated for their biological activity, including potential antidepressant effects. evitachem.comgoogle.com For instance, (2S,3S,5R)-2-(3-Chlorophenyl)-2-hydroxy-3,5-dimethyl-2-morpholinium chloride is synthesized from the structurally similar 2-bromo-1-(3-chlorophenyl)propan-1-one, highlighting a common synthetic pathway for this class of compounds. evitachem.com
Oxazaphosphinane Ligands: Beyond nitrogen-based heterocycles, this compound serves as a precursor for phosphorus-containing ligands. Specifically, phosphinic analogues of hydroxybupropion, such as (±)-2-aryl-3,3,5,5-tetramethyl- evitachem.comjst.go.jp-oxazaphosphinanes, have been developed. researchgate.net The synthesis of these compounds can involve a palladium-catalyzed arylation, demonstrating a direct link between the precursor and catalytic methods to generate novel ligand structures. researchgate.netmdpi.com
Carbamate Derivatives: Studies have also explored the synthesis of benzene-based carbamates from this compound. lookchem.com These derivatives have been evaluated for their ability to inhibit enzymes, which functionally casts them as ligands for biological targets. lookchem.com
The table below summarizes the classes of ligands synthesized from this compound and its close analogues.
| Ligand Class | General Structure | Precursor | Synthetic Application | Citation(s) |
| 2-Aryl-3-alkyl-2-morpholinols | Morpholine ring with an aryl group at the 2-position | This compound | Building blocks for compounds with potential biological activity | evitachem.comgoogle.com |
| 1,4,2-Oxazaphosphinanes | Phosphorus-containing analogues of morpholinols | This compound derivatives | Development of novel therapeutic agents | researchgate.netmdpi.com |
| Benzene-based Carbamates | Carbamate functional group attached to the propiophenone (B1677668) backbone | This compound | Enzyme inhibition studies | lookchem.com |
Application in Catalytic Reactions (e.g., Micellar Catalysis)
While this compound is primarily a precursor, its derivatives and related propiophenones are relevant to modern catalytic methodologies, particularly those focusing on green chemistry principles like micellar catalysis.
Micellar catalysis utilizes surfactants to form micelles in aqueous solutions. acs.orgnumberanalytics.com These micelles act as nanoreactors, encapsulating nonpolar reactants and catalysts in their hydrophobic cores, which can lead to significant rate enhancements and allow reactions to proceed in water instead of organic solvents. acs.orgresearchgate.net
Relevance in Micellar Catalysis: Research on related propiophenone structures has demonstrated the viability of this approach. For example, the palladium-catalyzed α-arylation of 4'-chloropropiophenone (B124772) has been successfully performed in an aqueous medium using TPGS-750-M micelles, achieving a good yield. In another study, a range of propiophenone derivatives underwent highly enantioselective hydroxymethylation in water through scandium-based micellar catalysis with a chiral 2,2'-bipyridine (B1663995) ligand. jst.go.jp These findings suggest that catalytic systems employing derivatives of this compound could similarly benefit from micellar conditions.
Catalysis in Ligand Synthesis: The application of catalysis is also inherent in the synthesis of ligands from this compound derivatives. The preparation of 2-aryl-1,4,2-oxazaphosphinanes involves a palladium-catalyzed coupling reaction to form the P-C bond, which is a critical step in creating the final ligand structure. researchgate.netmdpi.com This highlights a direct use of transition metal catalysis in the derivatization of the parent compound.
The table below provides examples of catalytic reactions relevant to the propiophenone class of compounds.
| Catalytic Reaction | Substrate Class | Catalyst System | Key Feature | Citation(s) |
| α-Arylation | 4'-Chloropropiophenone | Palladium / TPGS-750-M | Reaction proceeds efficiently in an aqueous micellar medium. | |
| Enantioselective Hydroxymethylation | Propiophenone derivatives | Scandium / Chiral 2,2'-bipyridine | Achieves high enantioselectivity in water using micellar catalysis. | jst.go.jp |
| P-C Bond Formation | Oxazaphosphinane (P-H) and Aryl Halides | Palladium(0) | Catalytic reaction to synthesize phosphorus-based ligands. | researchgate.netmdpi.com |
Toxicological and Environmental Considerations of 2 Bromo 3 Chloropropiophenone
Genotoxicity and Mutagenicity Studies
2-Bromo-3'-chloropropiophenone (BCP) has been the subject of toxicological evaluation to determine its potential to cause genetic damage. nih.govresearchgate.net Studies have investigated its effects on bacterial and mammalian cells to assess its mutagenic, clastogenic, and aneugenic properties. nih.gov
Ames Test for Mutagenic Properties
The Ames test, a widely used method for assessing the mutagenic potential of chemical compounds, was conducted on this compound. nih.govresearchgate.net The results indicated that BCP is mutagenic. nih.govchemicalbook.commtchemtechindia.com This effect was observed following metabolic activation with the S9 fraction, which simulates mammalian metabolism. nih.govresearchgate.netchemicalbook.com
In the presence of the S9 mix, BCP induced a concentration-dependent increase in the frequency of mutations in specific strains of Salmonella typhimurium. nih.govchemicalbook.commtchemtechindia.com The most significant effects were seen in strains TA100 and TA1535, which are designed to detect base-pair substitution mutations. nih.govresearchgate.net The mutant frequencies increased up to 22-fold in strain TA100 and up to 145-fold in strain TA1535 compared to control levels. nih.govresearchgate.netchemicalbook.commtchemtechindia.comindiamart.com However, the compound did not cause frameshift mutations. researchgate.netresearchgate.net
Table 1: Ames Test Results for this compound with S9 Metabolic Activation
| Salmonella typhimurium Strain | Type of Mutation Detected | Maximum Fold Induction Over Control |
|---|---|---|
| TA100 | Base-pair substitution | 22-fold nih.govchemicalbook.commtchemtechindia.comindiamart.com |
In Vitro Micronucleus Assay for Clastogenicity and Aneugenicity
To evaluate its potential to cause chromosomal damage, this compound was assessed using the in vitro micronucleus assay in TK6 human lymphoblastoid cells. nih.gov This assay detects both clastogenicity (the breaking of chromosomes) and aneugenicity (the loss or gain of whole chromosomes). nih.gov
The results of the assay were positive, indicating that BCP is both clastogenic and aneugenic. nih.govchemicalbook.com The compound induced a significant increase in the frequency of micronuclei, both with and without metabolic activation by the S9 fraction. nih.govresearchgate.net Specifically, there was up to a 3.3-fold increase in micronucleus frequency without S9 and a 5.1-fold increase with S9. nih.govchemicalbook.commtchemtechindia.comindiamart.com Furthermore, BCP treatment led to a notable increase in aneuploidy, with a 9.9-fold increase observed without S9 activation and a 7.4-fold increase with S9. nih.govresearchgate.netchemicalbook.commtchemtechindia.comindiamart.com
Table 2: In Vitro Micronucleus Assay Results for this compound
| Endpoint | Condition | Maximum Fold Increase Over Control |
|---|---|---|
| Micronucleus Frequency | Without S9 Activation | 3.3-fold nih.govchemicalbook.commtchemtechindia.comindiamart.com |
| Micronucleus Frequency | With S9 Activation | 5.1-fold nih.govchemicalbook.commtchemtechindia.comindiamart.com |
| Aneuploidy Frequency | Without S9 Activation | 9.9-fold nih.govchemicalbook.commtchemtechindia.comindiamart.com |
Induction of Reactive Oxygen Species (ROS)
Further investigations into the mechanism of BCP's genotoxicity revealed that treatment with the compound led to the induction of reactive oxygen species (ROS) in TK6 cells. nih.govresearchgate.netchemicalbook.commtchemtechindia.comindiamart.com ROS are chemically reactive molecules containing oxygen that can damage cellular components, including DNA. researchgate.net The generation of ROS suggests that oxidative stress plays a key role in the toxic effects of BCP. nih.gov
Mitigation Strategies for Genotoxic Effects (e.g., Antioxidant Treatment)
To confirm the role of oxidative stress in BCP-induced genotoxicity, studies were conducted using an antioxidant. nih.govresearchgate.net The addition of N-acetyl-l-cysteine (NAC), a precursor to the antioxidant glutathione, was found to reduce the genotoxic effects of BCP. nih.govresearchgate.netchemicalbook.commtchemtechindia.com In the Ames test using strain TA100 with S9 activation, NAC was able to completely eliminate the mutagenicity of BCP. researchgate.net Similarly, in the in vitro micronucleus assay with TK6 cells, NAC treatment completely negated the induction of micronuclei caused by BCP. researchgate.net These findings provide strong evidence that the genotoxicity of BCP is mediated through ROS and can be mitigated by antioxidant intervention. nih.govresearchgate.net
Impurities in Pharmaceutical Formulations
This compound is recognized as an impurity in the pharmaceutical drug bupropion (B1668061), which is used as an antidepressant and an aid for smoking cessation. nih.govresearchgate.netchemicalbook.commtchemtechindia.com Impurities in drug products can arise during the manufacturing process or from the degradation of the active pharmaceutical ingredient over its shelf life. nih.govresearchgate.net As impurities generally offer no therapeutic benefit and may pose health risks, their levels are strictly controlled. nih.govresearchgate.net
The United States Pharmacopeia (USP) has established a specification for BCP in bupropion hydrochloride, limiting its presence to not more than 0.1%. nih.govresearchgate.netchemicalbook.commtchemtechindia.com However, given that BCP has been identified as a genotoxic agent, there is a significant concern regarding this limit. nih.govresearchgate.net The maximum potential daily exposure to BCP from bupropion at this limit (450 µ g/day ) is substantially higher than the threshold of toxicological concern (1.5 µ g/day ) often applied for genotoxic impurities. researchgate.net
Table of Mentioned Compounds
Regulatory Guidelines for Impurity Control (e.g., ICH M7(R1))
The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety. International guidelines provide a framework for the identification, categorization, qualification, and control of impurities. A key guideline is the ICH M7(R1), which specifically addresses DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgeuropa.eu Mutagenic impurities have the potential to directly cause DNA damage, which can lead to cancer. Therefore, their presence in drug substances, even at trace levels, is a significant concern. nih.gov
The ICH M7(R1) guideline establishes a practical framework for assessing and controlling these mutagenic impurities. ich.org It applies to new drug substances and products during clinical development and for marketing applications. ich.org The guideline utilizes the principle of the Threshold of Toxicological Concern (TTC), which sets a generic exposure limit of 1.5 µ g/day for a lifetime of treatment, a level associated with a negligible cancer risk (≤1 in 100,000). researchgate.net
Impurities are categorized into five classes based on their mutagenic potential and the availability of carcinogenicity data. toxminds.com
Class 1: Known mutagenic carcinogens. toxminds.com
Class 2: Known mutagens with unknown carcinogenic potential. toxminds.com
Class 3: Compounds with a structural alert for mutagenicity but no experimental data. toxminds.com
Class 4: Compounds with a structural alert that is shared with the drug substance or related compounds that have tested negative for mutagenicity. toxminds.com
Class 5: Compounds with no structural alerts for mutagenicity. toxminds.com
This compound, an intermediate in the synthesis of Bupropion, is recognized as a potential mutagenic impurity. mtchemtechindia.com As such, it falls under the purview of ICH M7(R1) and requires strict control. Genotoxicity studies have shown that this compound is mutagenic in the Ames test with metabolic activation and also positive in the in vitro micronucleus assay, indicating it can cause chromosomal damage. nih.govchemicalbook.comresearchgate.net This classifies it as a mutagenic impurity requiring control at or below the TTC or a compound-specific limit. researchgate.net
Acceptable Limits and Monitoring of this compound in Bupropion
Given its classification as a genotoxic impurity, strict limits are placed on the acceptable amount of this compound in the final Bupropion drug product. researchgate.net The United States Pharmacopeia (USP) specifies a limit of not more than 0.1% for this compound in the Bupropion hydrochloride monograph. nih.govmtchemtechindia.comchemicalbook.comresearchgate.net
Regulatory bodies like the European Medicines Agency (EMA) have also established limits based on the genotoxic potential. For a potentially genotoxic impurity, a limit of 1.5 µ g/day is often applied. europa.eu Based on a Bupropion dosing regimen of 360 mg/day, this corresponds to a specification of not more than 4 parts per million (ppm). europa.eu To ensure these limits are met, highly sensitive analytical methods, such as high-performance liquid chromatography (HPLC), are employed to monitor the levels of this compound in both the drug substance and the final drug product.
Below is a table summarizing the regulatory limits for this compound in Bupropion.
| Guideline/Authority | Specified Limit | Notes |
| United States Pharmacopeia (USP) | Not more than 0.1% | As per the Bupropion hydrochloride monograph. nih.govmtchemtechindia.comchemicalbook.comresearchgate.net |
| European Medicines Agency (EMA) | Not more than 4 ppm | Calculated based on a 1.5 µ g/day acceptable intake and a 360 mg/day Bupropion dose. europa.eu |
Environmental Fate and Ecotoxicity
The environmental impact of chemicals is a growing concern. Halogenated organic compounds, a class to which this compound belongs, are known for their persistence in the environment. nih.govepa.gov
Halogenated aromatic compounds are generally stable and resistant to degradation due to the strength of the carbon-halogen bonds. scirp.org Their persistence means they can remain in the environment for long periods, potentially leading to accumulation in soil, water, and sediment. nih.govresearchgate.net
The environmental degradation of this compound specifically is not well-documented in publicly available literature. However, general principles of environmental chemistry for halogenated organic compounds suggest several potential degradation pathways:
Biodegradation: Some microorganisms are capable of degrading halogenated compounds, though this process can be slow. scirp.org
Photodegradation: Sunlight can break down some chemical compounds, a process known as photolysis. However, many halogenated organic compounds are resistant to this. nih.gov
Hydrolysis: Reaction with water can lead to the breakdown of some chemicals, although this is often a slow process for stable compounds like halogenated aromatics.
Given its chemical structure, this compound is likely to be persistent in the environment. nih.govepa.gov
The ecotoxicity of this compound has not been extensively studied. However, many brominated organic compounds are known to be toxic to aquatic life and can bioaccumulate in the food chain. epa.govgdut.edu.cn Anthropogenically produced brominated organic compounds are associated with negative endocrine, reproductive, and carcinogenic effects in wildlife. epa.govepa.gov
Studies on other brominated volatile organic compounds have shown toxicity to various freshwater organisms, including bacteria, algae, and small crustaceans. researchgate.net While specific data for this compound is lacking, its classification as a halogenated organic compound suggests a potential for adverse effects on aquatic and terrestrial ecosystems. researchgate.netresearchgate.net These compounds can enter the environment through industrial effluent and persist, posing a long-term risk. wur.nlnih.gov
Degradation Pathways in the Environment
Safety and Handling Protocols in Research and Industrial Settings
Due to its hazardous properties, strict safety and handling protocols are necessary when working with this compound in research and industrial environments. chemicalbook.comfishersci.com
Material Safety Data Sheets (MSDS) indicate that this compound is an irritant to the eyes, skin, and respiratory system. mtchemtechindia.comchemicalbook.comfishersci.comfishersci.ca It may also cause an allergic skin reaction. bm-chemistry.com.plechemi.com Therefore, appropriate personal protective equipment (PPE) and engineering controls are essential to minimize exposure.
Engineering Controls:
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. chemicalbook.comfishersci.com
Emergency eyewash stations and safety showers should be readily accessible. fishersci.com
Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.
| Protection Type | Equipment | Guidelines and Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. chemicalbook.comfishersci.comhsa.ie | Protects against chemical splashes that can cause serious eye irritation. fishersci.ca Normal prescription glasses are not sufficient. unr.edu |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile). tritechsafety.caunl.edu | Protects against skin irritation and potential absorption. fishersci.ca Gloves should be inspected before use and changed if contaminated. chemicalbook.com |
| Skin and Body Protection | Lab coat, impervious clothing, or chemical-resistant apron. chemicalbook.comarizona.edu | Prevents skin contact. fishersci.ca Contaminated clothing should be removed and washed before reuse. chemicalbook.com |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. fishersci.comarizona.edu | Protects against inhalation of vapors or mists that can cause respiratory irritation. fishersci.ca |
Handling procedures should always be performed in accordance with good industrial hygiene and safety practices to avoid contact with skin, eyes, and clothing. fishersci.com
Storage and Disposal Recommendations
Proper storage and disposal of this compound are crucial to ensure safety and minimize environmental contamination. chemicalbook.com Handling and storage should always be conducted in well-ventilated areas, and personnel should wear appropriate personal protective equipment, including protective gloves, safety goggles, and lab coats. chemicalbook.com
Storage
To maintain its stability and prevent hazardous situations, this compound must be stored under specific conditions. It should be kept in a tightly closed, original container in a dry, cool, and well-ventilated place. chemicalbook.comlgcstandards.com Several sources recommend refrigeration, with specific temperature ranges cited. bm-chemistry.com.plfishersci.casigmaaldrich.comfishersci.com It is also advised to store the compound away from incompatible materials, such as oxidizing agents and foodstuffs. chemicalbook.comfishersci.ca For long-term stability, storing under an inert atmosphere like nitrogen is also recommended. bm-chemistry.com.plfishersci.ca
Table 1: Storage Condition Recommendations for this compound
| Parameter | Recommendation | Source(s) |
|---|---|---|
| Temperature | Refrigerate; Store at 2-8°C or +4°C. | bm-chemistry.com.plfishersci.casigmaaldrich.comfishersci.com |
| Atmosphere | Store in a dry, cool, and well-ventilated place. | chemicalbook.comlgcstandards.comechemi.com |
| Store under an inert atmosphere (e.g., Nitrogen). | bm-chemistry.com.plfishersci.ca | |
| Container | Keep container tightly closed. | chemicalbook.comlgcstandards.comfishersci.cafishersci.com |
| Store only in the original receptacle. | lgcstandards.com |
| Incompatibilities | Store apart from foodstuff containers or incompatible materials like oxidizing agents. | chemicalbook.comfishersci.ca |
Disposal
The disposal of this compound and its containers must be handled in accordance with applicable laws and regulations to prevent environmental harm. chemicalbook.com The chemical should not be allowed to enter drains, sewers, or water bodies. chemicalbook.comlgcstandards.comcaymanchem.com Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification. fishersci.com
The primary methods for disposal involve sending the material to a licensed chemical destruction facility or using controlled incineration with flue gas scrubbing. chemicalbook.com Spills should be contained, collected with an inert absorbent material, and placed in suitable, closed containers for disposal. chemicalbook.comfishersci.com
Empty containers must also be managed properly. They can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning. chemicalbook.com Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill. chemicalbook.com For combustible packaging materials, controlled incineration is a possible disposal route. chemicalbook.com
Table 2: Disposal Method Recommendations for this compound
| Item | Disposal Method | Precautions | Source(s) |
|---|---|---|---|
| Chemical | Dispose of at a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing. | Must be in accordance with applicable laws and regulations. Do not contaminate water, foodstuffs, feed, or seed. Do not discharge into sewer systems. | chemicalbook.comfishersci.comechemi.com |
| Containers | Triple rinse and offer for recycling or reconditioning. | - | chemicalbook.com |
| Puncture to make unusable and dispose of in a sanitary landfill. | - | chemicalbook.com | |
| Controlled incineration for combustible packaging materials. | - | chemicalbook.com |
| Spills | Neutralize with sodium bicarbonate. Collect with inert absorbent material and place in closed containers for disposal. | Prevent entry into drains and waterways. | chemicalbook.comfishersci.com |
Advanced Spectroscopic and Computational Analysis
Vibrational Spectroscopy (FTIR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, serves as a fundamental tool for identifying the functional groups within a molecule. Supplementary data from a study on the synthesis of bupropion (B1668061) hydrochloride provides an experimental FTIR spectrum for 2-Bromo-3'-chloropropiophenone. rsc.org
The vibrational spectrum of this compound is dominated by several key absorption bands that are characteristic of its constituent parts.
Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum of a ketone is the strong absorption band corresponding to the C=O stretching vibration. For α-haloketones, this peak is typically found in the range of 1700-1725 cm⁻¹. The electron-withdrawing effect of the adjacent bromine atom increases the frequency of the carbonyl stretch compared to a simple alkyl ketone.
Methyl (CH₃) Group Vibrations: The methyl group gives rise to characteristic stretching and bending vibrations. Asymmetric and symmetric C-H stretching modes are expected in the 2900-3000 cm⁻¹ region. Bending (scissoring and rocking) vibrations appear at lower frequencies.
Halogen Modes (C-Br, C-Cl): The vibrations associated with the carbon-halogen bonds are found in the fingerprint region of the spectrum. The C-Br stretching vibration is typically observed in the range of 550-650 cm⁻¹. vulcanchem.com The C-Cl stretching frequency for an aromatic chloride appears in the 730-580 cm⁻¹ range, often coupled with other ring vibrations. researchgate.net
A study involving the synthesis of 3-chloromethcathinone (B1649792) confirmed that its precursor, 2-bromo-1-(3-chlorophenyl)propan-1-one, can be fully characterized using methods including Fourier transform infrared spectroscopy. who.int
The aliphatic side chain of this compound possesses rotational freedom around the C(O)-CH(Br) and CH(Br)-CH₃ bonds, leading to the possibility of multiple stable conformers. The relative orientation of the carbonyl group and the C-Br bond is particularly significant. These different conformers can have slightly different vibrational frequencies, which may result in broadened or split peaks in the experimental spectra, especially at low temperatures.
Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies for different possible conformers. researchgate.net By comparing these calculated spectra with the experimental FTIR and FT-Raman data, the most stable conformation of the molecule in its ground state can be determined. For similar α-substituted ketones, the conformational preference is influenced by a balance of steric hindrance and electronic effects, such as dipole-dipole interactions between the C=O and C-X bonds. nih.gov
Analysis of Characteristic Vibrations (Carbonyl, Methyl, Halogen Modes)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the complete carbon and proton framework of an organic molecule.
One-dimensional ¹H and ¹³C NMR spectra provide the primary data for structural assignment. For this compound, the spectra reveal distinct signals for each unique proton and carbon environment. rsc.org
| Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |
| A doublet for the three methyl (CH₃) protons. | A signal for the methyl carbon. |
| A quartet for the single α-proton (CHBr), split by the methyl protons. | A signal for the α-carbon (CHBr). |
| A complex pattern of multiplets for the four protons on the 3-chlorophenyl ring. | Four signals for the protonated aromatic carbons. |
| Two signals for the non-protonated (quaternary) aromatic carbons (one bearing the C=O group, one bearing the Cl). | |
| A signal for the carbonyl carbon (C=O), typically in the δ 190-200 ppm range. vulcanchem.com |
Table 1: Predicted NMR signals for this compound.
Experimental data from a synthesis study shows the ¹H NMR spectrum with signals in the expected regions for the aromatic, methine (CH), and methyl (CH₃) protons. rsc.org The ¹³C NMR spectrum from the same study confirms the presence of carbons in the aromatic, carbonyl, and aliphatic regions. rsc.org
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the connectivity between atoms. springermedizin.de
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this molecule, a key cross-peak would appear between the methyl proton doublet and the α-proton quartet, confirming their adjacency. It would also reveal the coupling network among the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the methyl proton signal to the methyl carbon signal, the α-proton to the α-carbon, and each aromatic proton to its respective aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is essential for piecing together the molecular skeleton. Key HMBC correlations would include:
From the methyl protons to the α-carbon and the carbonyl carbon.
From the α-proton to the carbonyl carbon and the aromatic carbons.
From the aromatic protons to the carbonyl carbon, confirming the attachment of the propiophenone (B1677668) side chain to the ring.
These 2D techniques, used in combination, provide irrefutable evidence for the structure of 2-bromo-1-(3-chlorophenyl)propan-1-one. springermedizin.deoxinst.com
¹H NMR and ¹³C NMR for Structural Elucidation
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues. researchgate.net
For this compound, the mass spectrum would exhibit a distinctive molecular ion (M⁺) peak. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region would show a characteristic pattern of peaks at M, M+2, and M+4, with relative intensities dictated by the combination of these isotopes.
Common fragmentation pathways for α-bromo ketones under electron impact ionization often involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org Expected fragmentation patterns include:
Loss of a bromine radical (•Br): leading to a fragment ion at [M-Br]⁺.
Loss of the entire side chain: generating a 3-chlorobenzoyl cation, [C₇H₄ClO]⁺. This is often a very stable and prominent peak in the spectrum.
Alpha-cleavage: Loss of the methyl-bromomethyl radical, [•CH(Br)CH₃], also leading to the 3-chlorobenzoyl cation.
McLafferty rearrangement: This is less likely as it requires a gamma-hydrogen, which is not present in the ground state conformation.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the unambiguous determination of their elemental composition. rsc.org
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio (m/z) measurement, often to four or more decimal places. For this compound, the molecular formula is established as C₉H₈BrClO. thermofisher.comnih.govevitachem.comchemspider.comvarnilife.comchemicalbook.com HRMS analysis, which can be performed on instruments such as a Waters Synapt G2 Mass Spectrometer, verifies this composition by matching the experimentally determined exact mass with the theoretically calculated value. rsc.org The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) results in a characteristic isotopic pattern in the mass spectrum, further corroborating the molecular formula.
Table 1: Molecular Mass Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈BrClO | thermofisher.comnih.govevitachem.com |
| Average Mass | 247.52 g/mol | nih.govevitachem.comvarnilife.comchemicalbook.com |
| Monoisotopic Mass | 245.944705 Da | chemspider.com |
Fragmentation Pattern Analysis for Structural Information
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), not only provides the molecular weight but also induces fragmentation of the molecular ion. nih.gov The resulting fragmentation pattern is a molecular fingerprint that reveals structural information. The fragmentation of ketones is well-understood and often involves cleavage at the bonds adjacent to the carbonyl group, leading to the formation of stable acylium ions ([RCO]⁺). chemguide.co.uk
For this compound, the molecular ion [C₉H₈BrClO]⁺ would be observed. Key fragmentation pathways can be predicted based on its structure. Alpha-cleavage on either side of the carbonyl group is expected to be a dominant process.
Cleavage 1: Loss of a methyl radical (•CH₃) from the propiophenone backbone is unlikely. Instead, cleavage of the C-C bond between the carbonyl and the brominated carbon can yield a 3-chlorobenzoyl cation.
Cleavage 2: Fission of the bond between the carbonyl carbon and the aromatic ring would generate a 2-bromopropionyl cation and a chlorophenyl radical.
Other Fragmentations: Loss of bromine (Br•) or chlorine (Cl•) atoms, or the elimination of small neutral molecules like carbon monoxide (CO) or hydrogen bromide (HBr), can also occur.
Table 2: Predicted Mass Spectral Fragments for this compound
| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Fragment Ion | Proposed Structure |
| 246 | Molecular Ion | [C₉H₈BrClO]⁺ |
| 167 | Loss of •CH(Br)CH₃ | [C₇H₄ClO]⁺ |
| 139 | Loss of Br, •CHCH₃ | [C₇H₄ClO]⁺ |
| 111 | Loss of Br, CO, •CHCH₃ | [C₆H₄Cl]⁺ |
| 153 | Loss of •C₆H₄Cl | [C₃H₄BrO]⁺ |
X-ray Crystallography (if applicable)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal lattice, including bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Solid-State Structure
While a specific single-crystal X-ray diffraction study for this compound is not widely reported in the reviewed literature, studies on closely related analogs provide significant insight into its likely solid-state structure. For example, single crystals of inclusion compounds involving 2-bromopropiophenone (B137518) have been successfully analyzed using diffractometers like the Bruker SMART APEX II. rsc.org
Furthermore, the crystal structure of the parent compound, 3-chloropropiophenone (B135402), has been determined. nih.gov This analysis revealed an almost planar molecular structure, with very small torsion angles within the alkyl side chain. nih.gov Given the structural similarity, it is probable that this compound also adopts a relatively planar conformation in the solid state.
Hydrogen Bonding and Crystal Packing Interactions
The crystal packing of a molecule dictates its macroscopic properties. In the case of this compound, the molecule contains one hydrogen bond acceptor (the carbonyl oxygen) but no hydrogen bond donors. gauranginternational.comalfa-chemistry.com Therefore, it cannot form hydrogen bonds with itself.
The analysis of 3-chloropropiophenone showed that its crystal packing is characterized by stacks of molecules aligned along the c-axis, with layered packing that prevents the formation of extended hydrogen or halogen-bonding networks. nih.gov It is plausible that this compound would exhibit similar packing behavior, dominated by van der Waals forces and potentially weak C-H···O or halogen interactions, rather than strong, directional hydrogen bonds. The presence of both bromine and chlorine atoms could, however, lead to more complex halogen-halogen or halogen-π interactions within the crystal lattice.
Quantum Chemical Calculations and Molecular Modeling
Computational chemistry offers powerful tools to predict and understand the geometric and electronic properties of molecules, complementing experimental data.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. Studies on related compounds, such as 4′-bromo-3-chloropropiophenone, have utilized DFT calculations to great effect. researchgate.netchemicalbook.comchemdad.com In a typical study, the molecular geometry is optimized using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p). researchgate.net
These calculations provide optimized geometrical parameters (bond lengths and angles) that are generally in good agreement with experimental data from techniques like FTIR and FT-Raman spectroscopy. researchgate.net Such computational models can also predict vibrational frequencies, thermodynamical properties, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.
Table 3: Typical Computational Parameters for DFT Analysis of Halogenated Propiophenones
| Parameter | Method/Basis Set | Application | Source(s) |
| Theory Level | Density Functional Theory (DFT), Hartree-Fock (HF) | Geometry Optimization, Property Calculation | researchgate.net |
| Functional | B3LYP (Hybrid) | Calculation of electronic structure and energy | researchgate.net |
| Basis Set | 6-31G(d,p) | Describes the atomic orbitals used in the calculation | researchgate.net |
Hartree-Fock (HF) Calculations
Hartree-Fock calculations represent a foundational ab initio method for approximating the quantum mechanical wave function and energy of a multi-electron system. While direct HF analyses for this compound are not extensively documented, detailed studies have been conducted on the structurally analogous compound 4'-bromo-3-chloropropiophenone (B1266078), providing valuable insights. researchgate.net
In a representative study, quantum chemical calculations for a related isomer were performed using the Gaussian 03W program. researchgate.net The methodology involved geometry optimization first at the Hartree-Fock level of theory, employing the 6-31G(d,p) basis set. researchgate.net This process determines the lowest energy conformation of the molecule in the gaseous phase by calculating the electronic energy and iteratively adjusting the geometric parameters (bond lengths, bond angles, and dihedral angles) until a minimum is reached. researchgate.net
Although HF theory is fundamental, it inherently neglects electron correlation, which can lead to discrepancies when compared with experimental data, particularly for vibrational frequencies. researchgate.net Consequently, HF results are often used as a starting point for more advanced calculations, such as those based on Density Functional Theory (DFT). researchgate.netsphinxsai.com
Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters through computational means is a powerful tool for interpreting experimental data and assigning vibrational modes. Studies on analogous compounds like 4'-bromo-3-chloropropiophenone have successfully used a combination of HF and, more prominently, Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-31G(d,p) basis set to achieve this. researchgate.net
The process involves calculating the harmonic vibrational frequencies based on the optimized molecular geometry. These theoretical frequencies are then often scaled by a specific factor to correct for the method's approximations and to improve agreement with experimental FT-IR and FT-Raman spectra. researchgate.netsphinxsai.com For instance, the B3LYP method tends to overestimate fundamental modes, necessitating the use of scaling factors to achieve better alignment with experimental values. sphinxsai.com
The optimized geometrical parameters, such as bond lengths and angles, calculated via these methods for isolated gas-phase molecules generally show good agreement with experimental data, though minor differences are expected due to intermolecular interactions in the solid phase of experimental samples. researchgate.net The comparison between calculated and observed frequencies allows for a detailed and unambiguous assignment of the fundamental vibrational modes of the molecule, including C-H stretching, carbonyl (C=O) vibrations, and modes involving the halogen substituents. researchgate.net
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-31G(d,p)) (cm⁻¹) |
|---|---|---|---|
| C=O Stretching | 1686 | 1688 | 1695 |
| CH₂ Asymmetric Stretching | 2985 | 2987 | 2980 |
| CH₂ Symmetric Stretching | 2940 | 2942 | 2935 |
| C-Cl Stretching | 680 | 682 | 675 |
| C-Br Stretching | 580 | 583 | 575 |
Data presented is for the analogous compound 4'-bromo-3-chloropropiophenone and serves as a representative example of the type of analysis performed.
Molecular Dynamics Simulations for Conformational Flexibility
A comprehensive understanding of a molecule's biological or chemical activity often requires an analysis of its dynamic behavior and conformational flexibility. Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.
A review of the current scientific literature indicates that specific studies applying molecular dynamics simulations to this compound have not been published. However, such an analysis would be critical for exploring its conformational landscape. For a molecule with several rotatable single bonds—such as the C-C bonds in the propiophenone side chain and the bond connecting the side chain to the phenyl ring—MD simulations could provide significant insights.
A typical MD simulation for this compound would involve:
Placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent).
Assigning initial velocities to all atoms based on a target temperature.
Calculating the forces acting on each atom using a predefined force field.
Solving Newton's equations of motion to predict the new positions of the atoms after a very short time step (on the order of femtoseconds).
By repeating this process for millions of steps, a trajectory is generated that reveals how the molecule moves, flexes, and changes its conformation. Analysis of this trajectory would allow researchers to identify the most stable conformers, calculate the energy barriers between them, and understand how the molecule's shape might change upon interacting with other molecules, such as a biological receptor. This information is crucial for fields like drug design and materials science.
Future Research Directions and Perspectives
Exploration of Bioisosteric Replacements for Chlorine and Bromine Functionalities
Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the physicochemical and pharmacokinetic properties of a molecule while maintaining or improving its biological activity. nih.govcambridgemedchemconsulting.com In the context of 2-bromo-3'-chloropropiophenone, exploring bioisosteric replacements for the chlorine and bromine atoms is a promising area for future research.
The objective of such replacements would be to:
Enhance Potency and Selectivity: Replacing the halogens with other functional groups could lead to derivatives with improved binding affinity and selectivity for their biological targets.
Modify Metabolic Stability: Halogen atoms can be sites of metabolic activity. scripps.edu Replacing them could alter the metabolic profile of the resulting compounds, potentially leading to improved drug-like properties.
Reduce Toxicity: The genotoxic properties of this compound are a significant concern. researchgate.netnih.gov Bioisosteric replacements may lead to analogs with a more favorable toxicity profile.
Potential bioisosteres for the halogen atoms in this compound are presented in the table below. cambridgemedchemconsulting.comscripps.edu
| Original Group | Potential Bioisosteric Replacement | Rationale |
| Chlorine (Cl) | Trifluoromethyl (CF3) | Similar electron-withdrawing properties. scripps.edu |
| Cyano (CN) | Can act as a hydrogen bond acceptor and has comparable electronic effects. scripps.edu | |
| Methyl (CH3) | Can explore the impact of removing the electron-withdrawing nature of the halogen. | |
| Bromine (Br) | Isopropyl (iPr) | Similar steric bulk. cambridgemedchemconsulting.com |
| Trifluoromethyl (CF3) | Can influence electronic properties and metabolic stability. cambridgemedchemconsulting.com | |
| Hydroxyl (OH) | Introduces a hydrogen bond donor/acceptor. cambridgemedchemconsulting.com |
Systematic exploration of these and other bioisosteric replacements could lead to the discovery of novel compounds with superior therapeutic potential.
Investigation of this compound in Emerging Catalytic Systems
The reactivity of the carbon-bromine bond in this compound makes it a valuable substrate for various catalytic cross-coupling reactions. Future research is expected to explore the use of this compound in emerging catalytic systems to synthesize a wider range of derivatives.
One area of interest is the use of novel catalytic systems for the α-monobromination of ketones, which could offer more efficient and environmentally friendly alternatives to traditional methods. lookchem.com For example, systems utilizing aqueous HBr–NaNO2–KI/air have shown promise for the α-bromination of aryl alkyl ketones. lookchem.com
Furthermore, this compound can serve as a precursor for the synthesis of α-amino ketones through the addition of an amine. lookchem.com Investigating new catalytic methods to facilitate this transformation in a one-pot sequence could streamline the synthesis of important pharmaceutical intermediates.
Advanced Studies on the Mechanisms of Genotoxicity and Reactive Metabolite Formation
A significant concern associated with this compound is its genotoxicity. researchgate.netnih.gov Studies have shown that it is mutagenic, clastogenic (causing chromosomal damage), and aneugenic (affecting chromosome number). chemicalbook.comresearchgate.net This toxicity is believed to be mediated by the formation of reactive metabolites. chemicalbook.comresearchgate.netnih.gov
Future research should focus on elucidating the precise mechanisms of genotoxicity. This would involve:
Identifying Reactive Metabolites: Utilizing advanced analytical techniques, such as mass spectrometry, to identify the specific reactive metabolites formed from this compound in biological systems. eurofinsdiscovery.com
Characterizing DNA and Protein Adducts: Determining the structures of the adducts formed between the reactive metabolites and cellular macromolecules like DNA and proteins. eurofinsdiscovery.comnih.gov
Understanding the Role of Oxidative Stress: Further investigating the induction of reactive oxygen species (ROS) by this compound and its contribution to the observed genotoxicity. chemicalbook.comresearchgate.netevitachem.com Studies have shown that antioxidants like N-acetyl-l-cysteine can reduce its genotoxic effects. researchgate.netnih.gov
A deeper understanding of these mechanisms is crucial for risk assessment and for designing safer synthetic routes and alternative compounds.
Application of Machine Learning and AI in Predicting Reactivity and Toxicity
Machine learning (ML) and artificial intelligence (AI) are becoming increasingly powerful tools in chemistry and drug discovery. nih.gov These computational approaches can be applied to predict the reactivity and toxicity of chemical compounds, including this compound and its derivatives.
Future applications of ML and AI in this area include:
Predicting Chemical Reactivity: Developing models that can predict the outcome and efficiency of chemical reactions involving this compound, aiding in the design of new synthetic routes. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling: Building QSAR models to predict the biological activity of novel derivatives of this compound based on their chemical structure. gjesm.net
Toxicity Prediction: Creating in silico models to predict the genotoxicity and other potential toxicities of new analogs, allowing for the early-stage filtering of potentially harmful compounds. gjesm.netmdpi.comunil.ch This is particularly important given the known genotoxic risks of the parent compound.
The integration of ML and AI into the research and development process can significantly accelerate the discovery of new, safer, and more effective molecules.
Sustainable Production of this compound and its Derivatives
The principles of green chemistry are increasingly important in chemical manufacturing. Future research will likely focus on developing more sustainable methods for the production of this compound and its derivatives.
This includes:
Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.
Catalytic Processes: Developing highly efficient catalytic processes that minimize waste and energy consumption.
Flow Chemistry: Utilizing continuous flow reactors, which can offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes. A recent study demonstrated a flow system for the bromination of 3'-chloropropiophenone (B116997) that offered good control and efficiency.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste.
By embracing sustainable practices, the chemical industry can minimize its environmental impact while continuing to produce valuable compounds like this compound.
Q & A
Q. What is the synthetic pathway for 2-Bromo-3'-chloropropiophenone in pharmaceutical intermediate synthesis?
The compound is synthesized via α-bromination of 3'-chloropropiophenone using brominating agents like molecular bromine or N-bromosuccinimide (NBS). A typical method involves reacting 3'-chloropropiophenone with bromine in acetic acid under controlled temperature (0–5°C) to minimize side reactions. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via recrystallization or column chromatography .
Q. Which analytical methods are recommended for identifying this compound in reaction mixtures?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS) are standard techniques. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for bromine (δ ~4.5 ppm for CH₂Br) and the carbonyl group (δ ~200 ppm in ¹³C NMR). Impurity profiling often follows pharmacopeial guidelines using reference standards .
Q. What safety protocols are essential when handling this compound?
The compound is a lachrymator and respiratory irritant (GHS hazard codes H315, H319, H335). Researchers must use fume hoods, wear nitrile gloves, safety goggles, and lab coats. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Storage requires refrigeration (2–8°C) in airtight, light-resistant containers .
Advanced Research Questions
Q. How can α-bromination of 3'-chloropropiophenone be optimized under flow chemistry conditions?
Flow reactors enhance reaction control and scalability. Key parameters include:
- Residence time : 5–10 minutes at 50–60°C.
- Reagent stoichiometry : 1.1 equivalents of bromine to avoid di-bromination.
- Solvent system : Acetic acid with in-line quenching (e.g., sodium thiosulfate) to prevent over-bromination. Process analytical technology (PAT) tools like inline FTIR enable real-time monitoring .
Q. What mechanistic insights explain by-product formation during tert-butylamination of this compound?
Competing SN2 and elimination pathways can generate undesired alkenes or dehalogenated products. Solvent polarity (e.g., N-methylpyrrolidinone vs. THF) and temperature (optimal: 55–60°C) critically influence selectivity. Adding catalytic KI enhances bromide displacement efficiency, reducing elimination by-products .
Q. How is the genotoxic risk of this compound assessed per ICH M7 guidelines?
The compound is classified as a mutagenic impurity requiring strict control (threshold: ≤1.5 μg/day). Testing includes:
- Ames test : Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 mix).
- In vitro micronucleus assay : TK6 human lymphoblastoid cells to assess chromosomal damage. Positive results necessitate process modifications (e.g., purging studies) to reduce residual levels in APIs .
Q. What strategies improve regioselectivity in brominating substituted propiophenones?
Electronic and steric effects dominate regioselectivity. Electron-withdrawing groups (e.g., -Cl at the 3' position) direct bromination to the α-carbon. Steric hindrance from ortho-substituents can be mitigated using bulky catalysts (e.g., FeCl₃) or low-temperature bromine addition .
Methodological Considerations
Q. How is this compound quantified in stability studies of bupropion hydrochloride?
Stability-indicating methods like reverse-phase HPLC (C18 column, acetonitrile/water gradient) separate the compound from degradation products. Forced degradation (heat, light, acid/base hydrolysis) validates method robustness. Limit of quantification (LOQ) is typically ≤0.05% w/w .
Q. What purification techniques resolve diastereomeric by-products in this compound synthesis?
Chiral chromatography (e.g., Chiralpak AD-H column) or fractional crystallization in hexane/ethyl acetate mixtures effectively separate enantiomers. Polar solvents favor crystallization of the desired (R)-isomer, critical for active pharmaceutical ingredient (API) quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
